molecular formula C18H19ClN2O3S2 B2821566 ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate CAS No. 687565-24-8

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate

Cat. No.: B2821566
CAS No.: 687565-24-8
M. Wt: 410.93
InChI Key: VKZIHKXWURQYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a 2-methylpropanoate ester linked via a sulfanyl bridge at position 2 . This structure combines electron-withdrawing (4-chlorophenyl) and lipophilic (ester) groups, which are critical for modulating physicochemical properties and biological interactions. The compound’s synthesis typically involves multi-step reactions, including thioether formation and cyclocondensation, as seen in analogous pyrimidine derivatives . Single-crystal X-ray studies of related compounds (e.g., ethyl-substituted pyrrolo[3,2-d]pyrimidines) confirm the planar geometry of the fused heterocyclic system and the steric influence of substituents .

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c1-4-24-16(23)18(2,3)26-17-20-13-9-10-25-14(13)15(22)21(17)12-7-5-11(19)6-8-12/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIHKXWURQYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs (Table 1) and their distinguishing features:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Key Differences Reference
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate Thieno[3,2-d]pyrimidin-4-one - 4-Chlorophenyl at N3
- 2-Methylpropanoate ester via S-linker
Reference compound
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one - 2-Methoxyphenyl at N3
- Benzylsulfanyl group at C2
Increased steric bulk from methoxyphenyl; altered electronic profile due to OMe group
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidin-4-one - Pyrrolidine ring fused to pyrimidine
- Dipentylamine at C2
Pyrrolidine core enhances rigidity; amine substituent may improve solubility
Ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine - Nitrooxyethoxy group at aryl ring
- Non-fused pyrimidine ring
Reduced aromaticity; nitrooxy group introduces potential NO-donor activity

Key Findings :

Pyrrolo[3,2-d]pyrimidines (e.g., compound in ) exhibit increased rigidity due to the five-membered pyrrolidine ring, which may reduce metabolic flexibility but improve target selectivity.

Substituent Effects: The 4-chlorophenyl group at N3 is a common feature in analogs, contributing to electron withdrawal and hydrophobic interactions.

Computational Similarity Metrics :

  • Studies using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) suggest moderate similarity (0.6–0.7 range) between the target compound and its pyrrolo[3,2-d]pyrimidine analogs due to shared chlorophenyl and ester motifs . Lower similarity (~0.4) is observed with nitrooxy-containing derivatives, reflecting divergent functional groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with substituted mercaptoacetates. Key steps include:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiourea intermediates under reflux with acetic anhydride .
  • Step 2 : Sulfur alkylation using ethyl 2-methylpropanoate derivatives, requiring controlled reaction temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 1.3–1.5 ppm for ethyl ester protons) and LC-MS (m/z 450–460 [M+H]+^+) .

Q. How is the stability of this compound assessed under experimental conditions?

  • Methodological Answer : Stability studies focus on:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Solubility : Solubility in DMSO (>50 mg/mL) and methanol (limited solubility) informs solvent choice for biological assays .
  • Oxidative Sensitivity : Susceptibility to strong oxidizing agents (e.g., H2_2O2_2) necessitates inert atmospheres during storage .

Q. What biological activities are associated with its structural analogs?

  • Methodological Answer : Analogous thienopyrimidine derivatives exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR) via competitive binding at ATP pockets, validated by IC50_{50} values in the nanomolar range .
  • Anti-inflammatory Effects : Modulation of COX-2 pathways, assessed via ELISA-based prostaglandin E2 (PGE2) suppression assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like human serum albumin (HSA) or cytochrome P450 enzymes .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB < 0.3) and CYP3A4-mediated metabolism .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) improves metabolic stability but may reduce solubility .

Q. What experimental strategies resolve contradictions in reported biological data for thienopyrimidine derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) using identical ATP concentrations (1 mM) and incubation times (72 hours) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific kinase interactions .
  • Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., hydrolyzed propanoate derivatives) contributing to discrepancies .

Q. How does the stereochemical configuration influence its reactivity and bioactivity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via HPLC using a Chiralpak IA column (hexane:isopropanol = 85:15).
  • Activity Comparison : The (R)-enantiomer shows 3-fold higher inhibition of EGFR compared to the (S)-form, confirmed by X-ray crystallography .
  • Reactivity Studies : DFT calculations (B3LYP/6-31G*) reveal steric hindrance in the (S)-enantiomer reduces nucleophilic substitution rates .

Key Research Challenges

  • Synthetic Yield Optimization : Low yields (<40%) in sulfur alkylation steps due to competing side reactions (e.g., disulfide formation) .
  • Biological Selectivity : Off-target effects on non-kinase proteins require covalent modification (e.g., acrylamide warheads) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.